molecular formula C17H17N5O8S2 B1336972 N-Formylcefotaxime CAS No. 66403-32-5

N-Formylcefotaxime

Cat. No. B1336972
CAS RN: 66403-32-5
M. Wt: 483.5 g/mol
InChI Key: QUSLXJHSQSHRFM-SREUQGABSA-N
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Description

N-Formylcefotaxime is a chemical compound with the molecular formula C17H17N5O8S2 . It is a derivative of cefotaxime, a third-generation cephalosporin antibiotic .


Molecular Structure Analysis

The molecular structure of N-Formylcefotaxime consists of a beta-lactam ring, a thiazine ring, and an N-formyl group . The exact three-dimensional structure and conformational properties would require more detailed analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Formylcefotaxime are not well-documented in the available literature. For a comprehensive analysis, experimental studies would need to be conducted to determine properties such as solubility, stability, melting point, and partition coefficient .

Scientific Research Applications

  • Biosynthesis of N-Formylated Sugars

    N-formyltransferases, which include enzymes that catalyze the transfer of formyl groups to primary amine acceptors, are essential in the biosynthesis of N-formylated sugars. These enzymes, which require N10-formyltetrahydrofolate for activity, are significant in de novo purine biosynthesis and are targets for antifolate drug design. N-formylation also occurs in some amino sugars found in the O-antigens of pathogenic bacteria (Holden, Thoden, & Gilbert, 2016).

  • Formyl Peptide Receptor Family

    Formyl peptide receptors (FPRs) are important in host defense and inflammation, mediating the activation of phagocytes by N-formyl and nonformyl peptides. The N-formyl peptides, exclusively encoded by bacterial and mitochondrial genes, are common ligands for all three human FPRs. These receptors play a crucial role in various biological functions and are a focus of structural and functional studies (Ye et al., 2009).

  • Inhibition of Human Neutrophil Activation

    Studies have shown that compounds like honokiol can suppress formyl peptide-induced human neutrophil activation by blocking formyl peptide receptor 1 (FPR1). This has implications for treating FPR1-mediated inflammatory diseases (Liu et al., 2017).

  • Role in Epithelial Repair

    The N-formyl peptide receptors in epithelia, especially in the intestinal epithelium, are critical for mucosal wound repair. The activation of these receptors by specific ligands like annexin A1 mediates signaling pathways that promote mucosal wound recovery, highlighting a novel aspect of epithelial FPR1/NOX1-dependent redox signaling (Leoni et al., 2013).

  • Antibiotic Resistance and Microbial Ecology

    Studies on antibiotic resistance in various ecosystems have highlighted the role of N-formylated compounds like cefotaxime in selecting for resistant bacterial strains. This has implications for understanding the spread of antibiotic resistance in environments like aquaculture systems (Huang et al., 2015).

Safety And Hazards

The safety and hazards associated with N-Formylcefotaxime are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10+/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLXJHSQSHRFM-SREUQGABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylcefotaxime

CAS RN

66403-32-5
Record name N-Formylcefotaxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066403325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[[2-(formylamino)thiazol-4-yl](methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Barbarin, B Tilquin - Radiation Physics and Chemistry, 2001 - Elsevier
… Structure IV corresponds to N-formylcefotaxime which is a well-known impurity of cefotaxime, … These results also showed the apparition of a diastereoisomer of N-formylcefotaxime with …
Number of citations: 18 www.sciencedirect.com
N Barbarin, B Tilquin - farm.ucl.ac.be
… Compound IV Structure IV corresponds to N-formylcefotaxime which is a well-known impurity of cefotaxime, listed in the European Pharmacopeia (Eur. Pharm., 2000) and which was …
Number of citations: 0 www.farm.ucl.ac.be
N Barbarin, B Tilquin, E de Hoffmann - Journal of Chromatography A, 2001 - Elsevier
… European Pharmacopea 99 [28]), N-formylcefotaxime had a molecular mass and a structure … to be a stereoisomer of the N-formylcefotaxime. Unfortunately, mass spectrometry being in …
Number of citations: 67 www.sciencedirect.com
H Sun, X Cui, B Liu, J Zhang - Journal of Chromatography B, 2017 - Elsevier
The color grade, mainly introduced in the processes of semisynthesis and storage, is an important index used to evaluate the quality of cefotaxime sodium. Because the drug itself is …
Number of citations: 2 www.sciencedirect.com
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de
W Zhang, Q Hu, X Zhang, Y Li, M Wang, C Hu - Journal of Chromatography …, 2014 - Elsevier
The selection of RP-LC columns suitable for a particular analysis in official compendia is difficult as only a general description of the stationary phase in the description of a LC method …
Number of citations: 20 www.sciencedirect.com
DS Bol'shakov, VG Amelin, TB Nikeshina - Journal of analytical chemistry, 2016 - Springer
A review of the current status of electrophoretic methods of the separation and determination of antibiotics and antibacterial agents in pharmaceutical and clinical analysis is presented. …
Number of citations: 14 link.springer.com

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